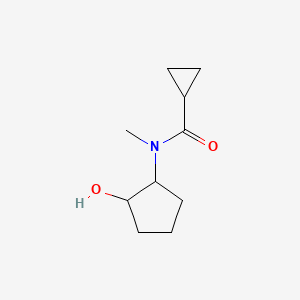
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide” is a complex organic molecule. It likely contains a cyclopentyl group (a ring of five carbon atoms), a cyclopropane group (a ring of three carbon atoms), and a carboxamide group (consisting of a carbonyl group (C=O) and an amine group (NH2)) .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as cyclization, substitution, or addition reactions . For instance, the synthesis of piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Enzymatic Reactions
Research on the metabolic fate of similar compounds, like amitriptyline and its derivatives, reveals insights into oxidative metabolism, hydroxylation processes, and the role of enzymes in these pathways. These studies contribute to understanding the metabolic transformations and potential therapeutic applications of complex organic compounds, including those structurally related to "N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide" (Breyer‐Pfaff, 2004).
Ethylene Perception and Plant Biology
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables highlights research into ethylene perception inhibitors, showcasing the broad implications of small organic molecules in agricultural and plant biology applications. Such studies indicate the potential of similar compounds to influence ethylene-dependent ripening and senescence processes in plants (Watkins, 2006).
Lactic Acid Production and Green Chemistry
Research into biotechnological routes based on lactic acid production from biomass offers insights into the use of organic compounds in the synthesis of biodegradable polymers and as feedstock for green chemistry. This underscores the potential environmental and industrial applications of structurally complex organic molecules (Gao, Ma, & Xu, 2011).
Anticancer Agents and Clinical Trials
Studies on mafosfamide, a cyclophosphamide analog, illustrate the application of organic compounds in developing new anticancer agents. This highlights the importance of understanding the biochemical mechanisms and therapeutic potentials of chemical compounds in oncology (Mazur, Opydo-Chanek, Stojak, & Wojcieszek, 2012).
Hydrogen Storage and Delivery
An overview of organic liquid phase hydrogen carriers emphasizes the role of organic compounds in energy storage and delivery systems. Such research points to the significance of structural and functional properties of organic molecules in developing sustainable energy solutions (Bourane, Elanany, Pham, & Katikaneni, 2016).
Eigenschaften
IUPAC Name |
N-(2-hydroxycyclopentyl)-N-methylcyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-11(10(13)7-5-6-7)8-3-2-4-9(8)12/h7-9,12H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBTCOGMIDIRXPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCC1O)C(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2967430.png)


![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2967436.png)




![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2967447.png)
![rac-(1r,3s)-1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxy-3-methylcyclobutane-1-carboxylic acid, trans](/img/structure/B2967448.png)


![5,6-dimethyl-1-(3-nitrobenzyl)-3-(2-phenylethyl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
